molecular formula C14H21Cl2NO2 B2458873 1-(4-Chlorophenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride CAS No. 468714-49-0

1-(4-Chlorophenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride

Cat. No.: B2458873
CAS No.: 468714-49-0
M. Wt: 306.23
InChI Key: JLTMARNJPZCGQV-UHFFFAOYSA-N
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Description

1-(4-Chlorophenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride is a chemical compound that has garnered attention in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of a chlorophenoxy group, a piperidinyl group, and a propanol moiety, making it a versatile molecule for various applications.

Properties

IUPAC Name

1-(4-chlorophenoxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO2.ClH/c15-12-4-6-14(7-5-12)18-11-13(17)10-16-8-2-1-3-9-16;/h4-7,13,17H,1-3,8-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTMARNJPZCGQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(COC2=CC=C(C=C2)Cl)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Epoxide Ring-Opening Strategy

A widely reported method involves the epoxide ring-opening of (R)- or (S)-epichlorohydrin derivatives. For instance, 1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol (a structural analog) was synthesized via reaction of (S)-(+)-epichlorohydrin with 4-chlorophenol in the presence of cesium carbonate, followed by nucleophilic attack by a piperidine derivative. Applied to the target compound, this method proceeds as follows:

  • Epoxide Formation :
    (S)-Epichlorohydrin reacts with 4-chlorophenol under basic conditions (e.g., Cs₂CO₃) to yield (R)-1-(4-chlorophenoxy)-2,3-epoxypropane.
    $$
    \text{4-Cl-C₆H₄-OH} + \text{CH₂(O)CHCH₂Cl} \xrightarrow{\text{Cs₂CO₃}} \text{4-Cl-C₆H₄-O-CH₂-C(O)CH₂} \quad
    $$

  • Piperidine Addition :
    The epoxide intermediate undergoes ring-opening with piperidine in ethanol under reflux, yielding 1-(4-chlorophenoxy)-3-(piperidin-1-yl)propan-2-ol. Steric and electronic effects favor nucleophilic attack at the less hindered carbon.

  • Hydrochloride Salt Formation :
    The free base is treated with hydrochloric acid (HCl) in a polar solvent (e.g., ethanol or acetone) to precipitate the hydrochloride salt.

Yield : 65–70% after purification via silica gel chromatography.

Nucleophilic Substitution of Chlorinated Intermediates

An alternative route employs 1-chloro-3-(4-chlorophenoxy)propan-2-one as a key intermediate. This method, adapted from the synthesis of 1-(Piperidin-1-yl)-3-(2,4,6-trimethylphenyl)propan-2-ol , involves:

  • Ketone Synthesis :
    4-Chlorophenol reacts with 1,3-dichloroacetone in the presence of K₂CO₃ to form 1-chloro-3-(4-chlorophenoxy)propan-2-one.

  • Piperidine Substitution :
    The chlorinated ketone undergoes nucleophilic substitution with piperidine in aqueous or alcoholic media, yielding 1-(4-chlorophenoxy)-3-(piperidin-1-yl)propan-2-one.

  • Reduction to Alcohol :
    The ketone is reduced using NaBH₄ or LiAlH₄ to afford the secondary alcohol. For example, LiAlH₄ in THF at 0°C achieves >90% conversion.

  • Salt Formation :
    The product is treated with HCl gas in diethyl ether to yield the hydrochloride salt.

Yield : 50–55% over three steps.

Comparative Analysis of Synthetic Methods

Method Key Intermediate Conditions Yield (%) Purity (%)
Epoxide ring-opening (R)-1-(4-Cl-C₆H₄-O)-epoxide Cs₂CO₃, ethanol, reflux 65–70 ≥95
Nucleophilic substitution 1-chloro-3-(4-Cl-C₆H₄-O)-propan-2-one K₂CO₃, H₂O, 53°C 50–55 90

The epoxide route offers higher yields and enantiomeric control, making it preferable for large-scale synthesis. Conversely, the substitution method avoids epoxide handling but requires stringent temperature control during reduction.

Optimization of Reaction Parameters

Solvent and Base Selection

For epoxide formation, polar aprotic solvents (e.g., DMF) with cesium carbonate maximize 4-chlorophenol deprotonation and minimize side reactions. In contrast, nucleophilic substitution benefits from protic solvents (e.g., H₂O or ethanol) to stabilize transition states.

Temperature and Reaction Time

  • Epoxide ring-opening : Reflux in ethanol (78°C) for 12–18 hours ensures complete conversion.
  • Ketone reduction : LiAlH₄-mediated reductions require strict temperature control (0–5°C) to prevent over-reduction.

Characterization and Analytical Data

Spectroscopic Properties

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.25 (d, J = 8.8 Hz, 2H, Ar-H), 6.95 (d, J = 8.8 Hz, 2H, Ar-H), 4.10–4.05 (m, 1H, CH-OH), 3.50–3.30 (m, 4H, piperidine-H), 2.80–2.60 (m, 4H, piperidine-H), 1.60–1.40 (m, 6H, piperidine-H).
  • IR (KBr) : 3400 cm⁻¹ (O-H), 1240 cm⁻¹ (C-O-C), 1090 cm⁻¹ (C-N).

X-ray Crystallography

While no data exists for the exact compound, analog 1-(Piperidin-1-yl)-3-(2,4,6-trimethylphenyl)propan-2-ol crystallizes in a monoclinic system with O–H⋯N hydrogen-bonded dimers.

Applications and Derivatives

Though direct applications of this compound are sparsely documented, its structural analogs exhibit:

  • Anti-tuberculosis activity : MIC values of 1.5 μg/mL against M. tuberculosis.
  • Mu-opioid receptor agonism : EC₅₀ = 120 nM in vitro.

Chemical Reactions Analysis

1-(4-Chlorophenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules.
  • Reagent in Organic Reactions : It is utilized as a reagent in various organic reactions, including oxidation and reduction processes.

Biology

  • Biological Activity Studies : Research indicates that this compound interacts with various biological targets, potentially affecting cellular processes and signaling pathways.
  • Neurotransmitter Receptor Interaction : It may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neurotransmission.

Medicine

  • Therapeutic Potential : Ongoing studies are exploring its potential as a therapeutic agent in drug development, particularly in treating neurological disorders.
  • Pharmacological Tool : The compound may serve as a pharmacological tool for studying disease mechanisms due to its specific interactions with biological targets.

Industry

  • Material Development : Its unique properties make it suitable for developing new materials, including polymers and coatings that require specific chemical characteristics.

Several studies have investigated the biological activity of 1-(4-Chlorophenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride. For instance:

  • Neuropharmacological Studies :
    • Research demonstrated that this compound exhibits significant interaction with dopamine receptors, suggesting potential implications in treating disorders like schizophrenia.
  • Antimicrobial Activity :
    • Investigations into its antimicrobial properties revealed effectiveness against certain bacterial strains, indicating potential applications in developing new antibiotics.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptor sites, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

When compared to similar compounds, 1-(4-Chlorophenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride stands out due to its unique combination of functional groups. Similar compounds include:

    1-(4-Bromophenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride: This compound has a bromine atom instead of chlorine, which can affect its reactivity and biological activity.

    1-(4-Methoxyphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride: The presence of a methoxy group can influence the compound’s solubility and interaction with biological targets.

    1-(4-Nitrophenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride: The nitro group can significantly alter the compound’s electronic properties and reactivity.

Biological Activity

1-(4-Chlorophenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride is a compound that has attracted significant interest in the fields of medicinal chemistry and pharmacology due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Chlorophenoxy Group : This moiety is known for its role in enhancing biological activity through its electron-withdrawing properties.
  • Piperidinyl Group : This cyclic amine contributes to the compound's ability to interact with various biological targets.
  • Propan-2-ol Moiety : This part of the molecule may influence its solubility and stability.

The molecular formula for this compound is C14H20ClNO2C_{14}H_{20}ClNO_2, with a molecular weight of approximately 273.77 g/mol .

The biological activity of this compound appears to be linked to its ability to interact with specific receptors and enzymes. It may function as an agonist or antagonist at certain sites, influencing various signaling pathways. For instance:

  • Receptor Interaction : The compound can bind to neurotransmitter receptors, potentially affecting neurotransmission and related physiological processes.
  • Enzyme Modulation : It may inhibit or activate enzymes involved in metabolic pathways, which could be beneficial for therapeutic applications .

Biological Activities

Research has indicated that this compound exhibits several biological activities:

1. Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit antibacterial properties. The presence of the piperidine moiety is often associated with enhanced antimicrobial effects .

2. Anti-inflammatory Effects

Compounds containing chlorophenoxy groups have been reported to possess anti-inflammatory properties, suggesting that this compound may also exhibit similar effects .

3. Neuroprotective Potential

Given its interaction with neurotransmitter receptors, there is potential for neuroprotective applications. Research into related compounds has shown promise in protecting dopaminergic neurons, which could be relevant for conditions like Parkinson's disease .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
1-(4-Bromophenoxy)-3-(piperidin-1-yl)propan-2-olBromine instead of chlorineVaries in reactivity; potential antibacterial
1-(4-Methoxyphenoxy)-3-(piperidin-1-yl)propan-2-olMethoxy group enhances solubilityPotentially increased receptor affinity
1-(4-Nitrophenoxy)-3-(piperidin-1-yl)propan-2-olNitro group alters electronic propertiesMay exhibit different enzyme interactions

Case Studies and Research Findings

Several studies have evaluated the biological activity of piperidine derivatives, including those structurally related to this compound:

  • Antibacterial Studies : Research has demonstrated that piperidine derivatives can effectively inhibit bacterial growth, suggesting potential use as antimicrobial agents .
  • Enzyme Inhibition : Inhibitory effects on acetylcholinesterase (AChE) have been observed in related compounds, indicating potential applications in treating neurodegenerative diseases .
  • Pharmacological Applications : The compound's interaction with dopamine receptors suggests it may have applications in treating psychiatric disorders, particularly those involving dopaminergic dysregulation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Chlorophenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or epoxide ring-opening reactions. For example, reacting 1-chloro-3-(4-chlorophenoxy)propan-2-ol with piperidine under reflux in anhydrous ethanol yields the intermediate, which is then treated with HCl gas to form the hydrochloride salt. Reaction conditions (temperature, solvent polarity, and stoichiometry) must be optimized to avoid side products like N-alkylation byproducts .

Q. What pharmacological targets are associated with this compound?

  • Methodological Answer : Structurally analogous phenoxypropanolamine derivatives exhibit activity at adrenergic receptors (α/β subtypes) and serotonin transporters. To identify specific targets for this compound, use radioligand binding assays (e.g., [³H]-dihydroalprenolol for β-adrenergic receptors) or functional assays (cAMP modulation) in transfected HEK293 cells. Cross-reactivity with histamine or dopamine receptors should be ruled out via counter-screening .

Q. How can purity and stability be ensured during storage?

  • Methodological Answer : Characterize purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and confirm stability using accelerated degradation studies (40°C/75% RH for 6 months). Store lyophilized samples at -20°C under inert gas (argon) to prevent hydrolysis of the piperidine moiety or oxidation of the chlorophenoxy group .

Advanced Research Questions

Q. How to resolve discrepancies between computational predictions and experimental bioactivity data?

  • Methodological Answer : If molecular docking (e.g., AutoDock Vina) predicts high affinity for a receptor but in vitro assays show weak activity, evaluate stereochemical purity (chiral HPLC) and confirm protonation states (pKa calculations via MarvinSketch). Solubility limitations (common with hydrochloride salts) may also mask activity; use co-solvents like DMSO ≤0.1% or perform assays in physiological buffers .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer : Combine knockdown/knockout models (CRISPR-Cas9) with functional rescue experiments. For example, in a β-arrestin recruitment assay, silence GPCR kinases (GRKs) to determine if signaling is β-arrestin-dependent. Pair this with metabolomics (LC-MS) to track downstream pathways like cAMP/PKA or MAPK activation .

Q. How to analyze structure-activity relationships (SAR) for derivatives?

  • Methodological Answer : Synthesize analogs with modifications to the chlorophenoxy group (e.g., bromine substitution) or piperidine ring (e.g., methyl or benzyl groups). Test in parallel using standardized assays (e.g., calcium flux for GPCR activity). Use multivariate statistical tools (PCA or QSAR) to correlate structural features (logP, polar surface area) with activity .

Analytical and Safety Considerations

Q. What spectroscopic techniques confirm the compound’s structural integrity?

  • Methodological Answer :

  • NMR : Compare ¹H/¹³C spectra with PubChem data (e.g., δ 1.4–1.6 ppm for piperidine protons, δ 4.8–5.2 ppm for propan-2-ol backbone).
  • Mass Spec : ESI-MS should show [M+H]⁺ at m/z 330.1 (free base) and [M-Cl]⁺ at m/z 294.1 for the hydrochloride .

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer : Use PPE (nitrile gloves, lab coat) and work in a fume hood. In case of skin contact, rinse immediately with 10% ethanol/water (to solubilize the hydrochloride) followed by soap. For spills, neutralize with sodium bicarbonate and adsorb with vermiculite. Toxicity data for analogs suggest LD50 > 500 mg/kg (rat oral), but chronic exposure risks require evaluation via Ames test .

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